
Boc-2,5-dihydro-D-phenylglycine
Overview
Description
Boc-2,5-dihydro-D-phenylglycine is a chemical compound with the molecular formula C13H19NO4 and a molecular weight of 253.29 . It is a product used for proteomics research .
Molecular Structure Analysis
The molecular structure of Boc-2,5-dihydro-D-phenylglycine consists of 13 carbon atoms, 19 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The average mass is 253.294 Da and the monoisotopic mass is 253.131409 Da .
Physical And Chemical Properties Analysis
Boc-2,5-dihydro-D-phenylglycine is a solid substance . It has a molecular weight of 253.3 and a molecular formula of C13H19NO4 .
Scientific Research Applications
Chiral Catalysis and Synthesis
Research has shown that derivatives of phenylglycine, including Boc-2,5-dihydro-D-phenylglycine, can be utilized in chiral catalysis. For instance, phosphoric acid derivatives serve as effective catalysts for the addition of acetyl acetone to N-Boc-protected arylimines, facilitating the construction of beta-aminoketones under mild conditions. This method has been applied to the synthesis of various phenylglycine derivatives, underscoring its significance in chiral synthesis and the preparation of amino acid derivatives (Uraguchi & Terada, 2004).
Glycopeptide Enrichment
A novel glycosyl amino acid hydrophilic interaction chromatography (HILIC) stationary phase, incorporating N(3)-glycosyl D-phenylglycine, demonstrates promising applications in the enrichment of glycopeptides. This development opens new avenues in the analysis and separation of biomolecules, offering a significant tool for biochemical research (Huang et al., 2011).
Peptide and Amino Acid Derivatives
The research also encompasses the development of methods for the synthesis of phenylglycine derivatives, including Boc-protected amino acids, through various catalytic and synthetic strategies. This includes the synthesis of aliphatic α,α-difluoro-β3-amino esters, showcasing the utility of phenylglycine derivatives in generating structurally diverse and complex amino acid derivatives (March et al., 2012).
Metabolic Engineering
In the field of biotechnology, the metabolic engineering of bacteria for the production of D-phenylglycine from glucose demonstrates the potential of utilizing microbial systems for the sustainable production of valuable amino acids. This approach not only offers an environmentally friendly alternative to chemical synthesis but also paves the way for the biosynthesis of a wide range of biologically and industrially relevant compounds (Müller et al., 2006).
Structural Studies
Structural studies of phenylglycine and its derivatives, including crystallographic and spectroscopic analyses, contribute to our understanding of their chemical properties and potential applications. These studies are essential for designing novel compounds with specific functionalities and for optimizing synthetic routes for their production (Ilczyszyn et al., 2009).
Mechanism of Action
Boc-2,5-dihydro-D-phenylglycine is a reagent of choice for assignment of absolute configuration of chiral primary amines by 1H NMR . It gives better results than Mosher’s acid . It is used as part of a catalyst combination to catalyze regioselective [4 + 2] cycloadditions of β-substituted cyclic enones and polyconjugated malononitriles .
Safety and Hazards
Boc-2,5-dihydro-D-phenylglycine is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid ingestion and inhalation, and to avoid getting it in eyes, on skin, or on clothing . It should be stored in a well-ventilated place and kept in a tightly closed container .
properties
IUPAC Name |
(2R)-2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQVCXAZPZIGP-SNVBAGLBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CCC=CC1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-2,5-dihydro-D-phenylglycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![1,3-Dimethylpyrido[2,3-D]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B3145668.png)

